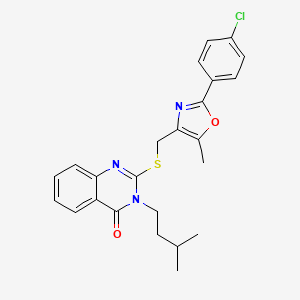

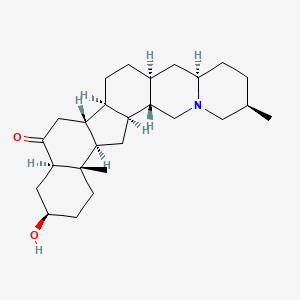

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

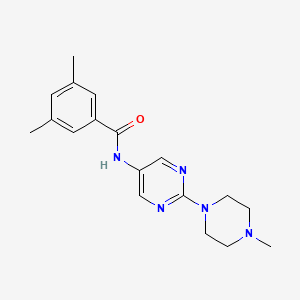

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals . It also contains a 4-chlorophenyl group, a methyloxazol group, and a thioether linkage .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the polar quinazolinone group and the nonpolar chlorophenyl group could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Synthesized compounds including quinazolines have shown potential as antimicrobial agents. Studies have indicated effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007).

- Another study focused on derivatives of quinazolin-4(3H)-ones, which revealed significant antimicrobial properties against similar bacterial strains and fungi (Patel & Barat, 2010).

Antituberculosis and Anticancer Applications

- Certain derivatives have been found effective against Mycobacterium tuberculosis, indicating potential applications in antituberculosis treatment. Specifically, some compounds demonstrated low toxicity against mouse fibroblasts, enhancing their therapeutic potential (Chitra et al., 2011).

- In the realm of cancer research, specific quinazolin-4(3H)-one derivatives have shown promise as antitumor agents. Their effectiveness in inhibiting the growth of certain cancer cell lines highlights the potential for developing new anticancer drugs (Alanazi et al., 2013).

Corrosion Inhibition

- Quinazolin derivatives have also been utilized in the field of material science, particularly as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in corrosive environments has been demonstrated, suggesting applications in industrial and engineering contexts (Bhat & Shetty, 2021).

Anticonvulsant Activities

- There is evidence to suggest that certain thioxoquinazolinone derivatives possess anticonvulsant activities. This makes them potential candidates for developing new treatments for seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Enzyme Inhibition

- Some quinazolin derivatives have been shown to inhibit enzymes like lipase and α-glucosidase. This property could be useful in designing drugs for conditions like diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2S/c1-15(2)12-13-28-23(29)19-6-4-5-7-20(19)27-24(28)31-14-21-16(3)30-22(26-21)17-8-10-18(25)11-9-17/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWGOOKPAVTJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2382142.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)